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Compound of Interest

Compound Name: 3-Phenylethynyl-benzaldehyde

Cat. No.: B049416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic compound 3-Phenylethynyl-benzaldehyde. The information detailed herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, is essential for the unambiguous identification and characterization of this molecule,
which serves as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

3-Phenylethynyl-benzaldehyde is an organic compound with the chemical formula C1s5H100.
It possesses a molecular weight of 206.24 g/mol .[1] The structure features a benzaldehyde
ring substituted with a phenylethynyl group at the meta position. This arrangement of
conjugated aromatic rings and an acetylenic linker imparts unique electronic and photophysical
properties to the molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Phenylethynyl-
benzaldehyde. For comparative purposes, data for the isomeric 4-Phenylethynyl-
benzaldehyde is also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b049416?utm_src=pdf-interest
https://www.benchchem.com/product/b049416?utm_src=pdf-body
https://www.benchchem.com/product/b049416?utm_src=pdf-body
https://www.scbt.com/p/3-phenylethynyl-benzaldehyde-115021-39-1
https://www.benchchem.com/product/b049416?utm_src=pdf-body
https://www.benchchem.com/product/b049416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

Compound Chemical Shift () in ppm

10.04 (s, 1H, -CHO), 7.89 (d, J = 8.4 Hz, 2H, Ar-
4-Phenylethynyl-benzaldehyde H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.61-7.50 (m,
2H, Ar-H), 7.44-7.35 (m, 3H, Ar-H)[2]

Note: Specific *H NMR data for 3-Phenylethynyl-benzaldehyde was not available in the
searched literature. The data for the 4-isomer provides an estimation of the expected chemical

shifts for the aromatic and aldehydic protons.

Table 2: 3C NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

Compound Chemical Shift (d) in ppm

192.18, 192.17, 136.15, 132.86, 132.54, 130.36,

4-Phenylethynyl-benzaldehyde
130.34, 129.73, 129.23, 123.24, 94.21, 89.27[2]

Note: Specific 33C NMR data for 3-Phenylethynyl-benzaldehyde was not available in the
searched literature. The provided data for the 4-isomer indicates the expected range for the
carbonyl and aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of a Phenylethynyl-substituted Compound
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Functional Group Vibrational Frequency (cm—1)
C=C (alkyne stretch) 2216[3]

C=0 (carbonyl stretch) Typically ~1700

C=C (aromaitic stretch) 1594, 1538, 1487, 1447[3]
C-H (aromatic stretch) 3023][3]

Note: The provided IR data is for a related compound containing a phenylethynyl group and
demonstrates the characteristic alkyne stretch. The carbonyl stretch for an aromatic aldehyde

is expected around 1700 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4. Mass Spectrometry Data of Phenylethynyl-benzaldehydes

Compound m/z (Mass-to-Charge Ratio) Interpretation

4-Phenylethynyl-benzaldehyde  207.0732 (found: 207.0832)[2] [M+H]*

Note: The high-resolution mass spectrometry (HRMS) data for the 4-isomer confirms the
molecular formula and provides an accurate mass measurement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
400 MHz or higher.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d
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(CDCIs), and a small amount of tetramethylsilane (TMS) is added as an internal standard (& =
0.00 ppm). For 3C NMR, the solvent peak is often used for referencing.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR)
spectrometer.[3] The sample can be prepared as a KBr pellet or analyzed as a thin film. The
spectrum is typically recorded over the range of 4000 to 400 cm~1.

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source
coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2][4] The sample is typically
dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Data Acquisition and Analysis Workflow

The process of obtaining and interpreting spectroscopic data is a systematic workflow. The
following diagram illustrates the key steps involved.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with 3-Phenylethynyi-
benzaldehyde. The provided spectroscopic data and experimental outlines are critical for
quality control, reaction monitoring, and the development of novel chemical entities. Further
research to obtain a complete experimental dataset for the 3-isomer is encouraged for a more
comprehensive understanding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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